molecular formula C9H11ClFN3O3 B12803818 Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro- CAS No. 127492-32-4

Cytidine, 5-chloro-2',3'-dideoxy-3'-fluoro-

Cat. No.: B12803818
CAS No.: 127492-32-4
M. Wt: 263.65 g/mol
InChI Key: DKTULUNJRRRNTA-RRKCRQDMSA-N
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Description

2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine is a nucleoside analogue with significant potential in various scientific fields.

Preparation Methods

The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine involves several steps. One common method includes the fluorination of a suitable precursor, followed by chlorination and subsequent glycosylation to form the desired nucleoside analogue. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and chlorinating agents like thionyl chloride. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine involves its incorporation into nucleic acids. Once incorporated, it can inhibit the elongation of DNA or RNA chains, thereby preventing the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases, which are essential for nucleic acid synthesis .

Comparison with Similar Compounds

2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine can be compared with other nucleoside analogues such as:

The uniqueness of 2’,3’-Dideoxy-3’-fluoro-5-chlorocytidine lies in its specific halogen substitution, which can influence its biological activity and stability.

Properties

CAS No.

127492-32-4

Molecular Formula

C9H11ClFN3O3

Molecular Weight

263.65 g/mol

IUPAC Name

4-amino-5-chloro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11ClFN3O3/c10-4-2-14(9(16)13-8(4)12)7-1-5(11)6(3-15)17-7/h2,5-7,15H,1,3H2,(H2,12,13,16)/t5-,6+,7+/m0/s1

InChI Key

DKTULUNJRRRNTA-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Cl)CO)F

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Cl)CO)F

Origin of Product

United States

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